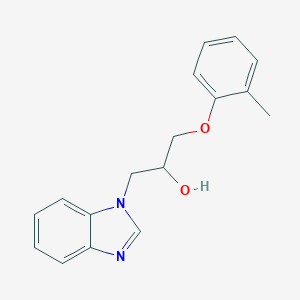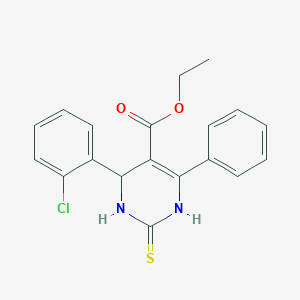
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring attached to a propanol moiety, which is further substituted with an o-tolyloxy group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of Propanol Moiety: The benzimidazole ring is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the benzimidazol-1-yl-propan-2-ol intermediate.
Substitution with o-Tolyloxy Group: The final step involves the substitution of the hydroxyl group with an o-tolyloxy group using an appropriate aryl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzimidazole ring to its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often use aryl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of benzimidazole ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The o-tolyloxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzoimidazol-1-yl-3-m-tolyloxy-propan-2-ol
- 1-Benzoimidazol-1-yl-3-p-tolyloxy-propan-2-ol
- 1-Benzoimidazol-1-yl-3-phenoxy-propan-2-ol
Uniqueness
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is unique due to the presence of the o-tolyloxy group, which may confer distinct biological activities and chemical properties compared to its meta- and para-substituted analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-5-9-17(13)21-11-14(20)10-19-12-18-15-7-3-4-8-16(15)19/h2-9,12,14,20H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXYEURTBBRBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B377775.png)
![1,5-dimethyl-4-[({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377776.png)
![5-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B377778.png)
![2-tert-butyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B377780.png)
![5-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B377781.png)
![5-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B377785.png)

![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B377788.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B377792.png)
![N-{3-[(4-chloroanilino)carbonyl]-4-phenyl-2-thienyl}-2-furamide](/img/structure/B377794.png)

![2-[(4-methylbenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377796.png)
![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B377797.png)
![2-[(4-Bromo-benzylidene)-hydrazono]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiazolidin-4-one](/img/structure/B377799.png)
